

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) of Notum

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Compound of Interest

Compound Name:	Notum-IN-1
CAS No.:	338419-11-7
Cat. No.:	B2889724

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Activity-Based Protein Profiling (ABPP) for the study of Notum, a key serine hydrolase involved in the regulation of Wnt signaling. The protocols and data presented herein focus on the use of specific probes and inhibitors to investigate Notum activity in various biological contexts.

Introduction to Notum and ABPP

Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.^{[1][2]} It does so by removing a crucial palmitoleate group from Wnt proteins, rendering them unable to bind to their Frizzled receptors and co-receptors LRP5/6, thus inhibiting downstream signaling.^{[1][3][4]} Dysregulation of Notum activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to monitor the functional state of enzymes in complex biological samples. ABPP utilizes active

site-directed chemical probes that covalently bind to the active form of an enzyme, allowing for its detection, quantification, and identification. This methodology has been instrumental in the discovery and characterization of selective inhibitors for Notum.

While the specific probe "**Notum-IN-1**" was not identified in a review of current literature, this document focuses on well-characterized probes and inhibitors, such as ABC99 and its derivatives, which serve as excellent tools for ABPP studies of Notum.

Quantitative Data: Notum Inhibitor Potency

The following tables summarize the in vitro potency of commonly used Notum inhibitors.

Table 1: Biochemical Inhibition of Notum Activity



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IC50: Half-maximal inhibitory concentration. OPTS (8-octanoyloxypyrene-1,3,6-trisulfonate) is a fluorescent substrate used to measure Notum's carboxylesterase activity.

Table 2: Cellular Activity of Notum Inhibitors in Restoring Wnt Signaling



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EC50: Half-maximal effective concentration. TCF/LEF reporter assays measure the transcriptional activity of the canonical Wnt pathway.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.



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Caption: Canonical Wnt signaling pathway and the inhibitory role of Notum.



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Caption: General workflow for Activity-Based Protein Profiling of Notum.

Experimental Protocols

The following are generalized protocols for the ABPP of Notum, based on established methods for serine hydrolases. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Gel-Based ABPP for Notum Activity in Conditioned Media

This protocol is designed to visualize the activity of secreted Notum using a fluorescently-tagged ABPP probe.

Materials:

- Conditioned media (CM) from cells expressing Notum (e.g., SW620 cells or transfected HEK293T cells).
- ABPP Probe: Fluorophosphonate-rhodamine (FP-Rh) or a Notum-specific probe with a fluorescent tag.
- Notum inhibitor (e.g., ABC99) for competitive profiling.

- Phosphate-buffered saline (PBS).
- SDS-PAGE loading buffer.
- Protein electrophoresis equipment.
- Fluorescence gel scanner.

Procedure:

- **Proteome Preparation:** Collect conditioned media from cell cultures. Centrifuge to remove cells and debris. Determine the protein concentration of the CM.
- **Competitive Inhibition (Optional):** To assess inhibitor potency, pre-incubate aliquots of the CM (e.g., 50 µg of protein in 50 µL) with varying concentrations of the Notum inhibitor (e.g., ABC99) for 30 minutes at 37°C. A DMSO vehicle control should be included.
- **Probe Labeling:** Add the fluorescent ABPP probe (e.g., 1 µM final concentration of FP-Rh) to each sample. Incubate for 30 minutes at room temperature.
- **SDS-PAGE:** Quench the labeling reaction by adding SDS-PAGE loading buffer. Boil the samples for 5 minutes and resolve the proteins on a polyacrylamide gel (e.g., 10%).
- **In-Gel Fluorescence Scanning:** Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., rhodamine). Active Notum will appear as a fluorescent band at the expected molecular weight (~52 kDa for the processed form).
- **Data Analysis:** Quantify the fluorescence intensity of the bands corresponding to Notum. In competitive profiling experiments, a decrease in fluorescence intensity indicates inhibition of Notum activity. IC50 values can be calculated from the dose-response curve.

Protocol 2: ABPP with a Clickable Probe and Mass Spectrometry for Target Identification

This protocol uses a "clickable" ABPP probe (e.g., ABC99yne, an alkyne-functionalized version of ABC99) to identify Notum and potential off-targets in a complex proteome.

Materials:

- Biological sample (conditioned media, cell lysate, or tissue homogenate).
- Clickable ABPP Probe (e.g., ABC99yne).
- Biotin-azide reporter tag.
- Click chemistry reagents: CuSO₄, TBTA (or other copper ligand), and a reducing agent (e.g., sodium ascorbate).
- Streptavidin-agarose beads.
- Buffers for washing and elution.
- Trypsin for protein digestion.
- LC-MS/MS instrumentation.

Procedure:

- Proteome Labeling: Incubate the biological sample with the clickable ABPP probe (e.g., ABC99yne) for 30 minutes at 37°C.
- Click Chemistry Reaction: Append the biotin-azide reporter tag to the probe-labeled proteins by adding the click chemistry reagents. Incubate for 1 hour at room temperature.
- Protein Precipitation and Solubilization: Precipitate the proteins to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.
- Enrichment of Labeled Proteins: Incubate the solubilized proteome with streptavidin-agarose beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

- **LC-MS/MS Analysis:** Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.
- **Data Analysis:** Search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled by the ABPP probe. The abundance of identified peptides can be used for quantitative comparisons between different experimental conditions.

Concluding Remarks

The protocols and data provided in these application notes offer a robust framework for investigating the activity of Notum using ABPP. The use of specific and potent probes, such as derivatives of the inhibitor ABC99, allows for sensitive and selective profiling of Notum in various biological systems. These methods are invaluable for understanding the role of Notum in health and disease and for the development of novel therapeutics targeting the Wnt signaling pathway.

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